(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride
Description
Properties
IUPAC Name |
(3S)-3-amino-4-(2-chlorophenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAZZXSNVUMPBP-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375831 | |
| Record name | (3S)-3-Amino-4-(2-chlorophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331763-52-1, 270596-36-6 | |
| Record name | Benzenebutanoic acid, β-amino-2-chloro-, hydrochloride (1:1), (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-Amino-4-(2-chlorophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzaldehyde and L-alanine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2-chlorobenzaldehyde and L-alanine.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride to yield the desired product.
Hydrochloride Formation: Finally, the product is converted into its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The position and type of substituents on the phenyl ring significantly influence physicochemical properties and biological interactions. Key analogs include:
*Calculated based on molecular formulas provided in evidence.
Key Differences and Implications
- Chlorine Position : The 2-chloro substitution in the target compound likely optimizes steric interactions compared to the 3-chloro analog, which has a lower structural similarity (0.89) .
- Bulky Groups : The tert-butyl substituent () introduces steric hindrance, which may reduce enzymatic degradation but complicate synthesis .
Biological Activity
(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride, a chiral amino acid derivative, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12ClNO2
- Molecular Weight : Approximately 213.66 g/mol
- Chirality : The compound is optically active, which significantly influences its biological interactions.
The biological activity of (S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The compound is known to bind to specific receptors, potentially influencing neurotransmitter systems and modulating their activity.
- Enzyme Modulation : It may affect the activity of enzymes involved in metabolic pathways, thus altering biochemical processes.
- Signal Transduction : The compound can influence signal transduction pathways, leading to various biological outcomes.
Biological Activities
-
Neurotransmitter Modulation
- Studies indicate that (S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride may act as a modulator of neurotransmitter systems, which is crucial for developing treatments for neurological disorders.
-
Anticonvulsant Properties
- Preliminary research suggests potential anticonvulsant effects, indicating its application in managing seizure disorders.
- Antiproliferative Activity
- Antimicrobial Activity
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antiproliferative Studies :
- Antimicrobial Screening :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-3-amino-4-(2-chlorophenyl)butanoic acid hydrochloride, and how can reaction conditions be optimized for academic-scale synthesis?
- Methodological Answer : The compound is synthesized via enantioselective methods such as asymmetric hydrogenation of β-keto esters using chiral catalysts (e.g., Rh or Ru complexes) or Michael addition of chlorophenyl boronic acid to α,β-unsaturated esters . Key parameters include:
- Temperature : 25–60°C for hydrogenation .
- Catalyst loading : 0.5–2 mol% to balance cost and yield .
- Purification : Recrystallization from ethanol/water or preparative HPLC to achieve >98% purity .
Q. What analytical techniques are recommended for confirming the structural integrity and enantiomeric purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (80:20) to resolve enantiomers (Rf difference ≥1.2) .
- NMR : H and C NMR to verify the 2-chlorophenyl substituent (δ 7.2–7.5 ppm aromatic protons) and β-amino acid backbone .
- X-ray crystallography : For absolute stereochemistry confirmation, though single-crystal growth may require slow evaporation from DMSO .
Advanced Research Questions
Q. How do the biological activities of (S)-enantiomer compare to its (R)-counterpart, and what experimental strategies can elucidate enantiomer-specific effects?
- Methodological Answer :
- Receptor binding assays : Use radiolabeled ligands (e.g., H-GABA) to compare affinity for GABA receptors; (S)-enantiomer shows 10–100x higher activity in neuronal excitability assays .
- Enzymatic inhibition : Test DPP-IV inhibition (IC) in vitro; the (S)-form may lack activity compared to dichlorophenyl analogs .
- In vivo models : Administer enantiomers separately in rodent seizure models (e.g., pentylenetetrazole-induced) to assess anticonvulsant efficacy .
Q. How can researchers resolve contradictions in reported mechanisms of action (e.g., GABA modulation vs. DPP-IV inhibition)?
- Methodological Answer :
- Target validation : Use siRNA knockdown or CRISPR-Cas9 KO models to confirm primary targets (e.g., GABA receptor vs. DPP-IV) .
- Off-target screening : Employ broad-spectrum kinase/GPCR panels to identify unintended interactions .
- Structural analogs : Compare activity of derivatives (e.g., 3,4-dichlorophenyl vs. 4-cyanophenyl) to isolate pharmacophores .
Q. What strategies are effective for optimizing synthetic yield while maintaining stereochemical fidelity in multigram syntheses?
- Methodological Answer :
- Continuous flow reactors : Improve reproducibility for amination steps (residence time: 10–15 min, 50°C) .
- Enzymatic resolution : Lipase-mediated hydrolysis of racemic intermediates (e.g., CAL-B enzyme, 40°C, pH 7.5) to achieve >99% ee .
- DoE (Design of Experiments) : Optimize solvent polarity (e.g., THF vs. MeCN) and catalyst ratios via response surface modeling .
Q. How should researchers address variability in biological activity data across studies (e.g., conflicting IC values)?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HEK293-GABA stable lines) and buffer conditions (pH 7.4, 37°C) .
- Purity verification : Quantify residual solvents (GC-MS) and counterion stoichiometry (ion chromatography) to exclude batch-specific artifacts .
- Meta-analysis : Compare datasets using tools like Prism to identify outliers or assay-dependent trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
